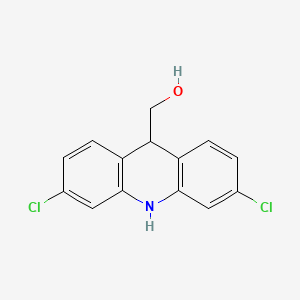
(3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol is a chemical compound known for its unique structure and properties It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms at the 3 and 6 positions, as well as a methanol group attached to the 9th position of the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol typically involves the chlorination of 9,10-dihydroacridine followed by the introduction of a methanol group. One common method involves the reaction of 9,10-dihydroacridine with chlorine gas in the presence of a suitable solvent to yield 3,6-dichloro-9,10-dihydroacridine. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 9th position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 9,10-dihydroacridin-9-YL)methanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields 3,6-dichloro-9,10-dihydroacridin-9-carboxylic acid, while substitution of chlorine atoms can result in compounds like 3,6-diamino-9,10-dihydroacridin-9-YL)methanol.
Scientific Research Applications
(3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various acridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting DNA replication and transcription processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroacridin-9-YL)methanol: Lacks the chlorine atoms at the 3 and 6 positions.
3,6-Dichloroacridine: Does not have the methanol group at the 9th position.
3,6-Dichloro-9,10-dihydroacridine: Lacks the methanol group at the 9th position.
Uniqueness
(3,6-Dichloro-9,10-dihydroacridin-9-YL)methanol is unique due to the presence of both chlorine atoms and the methanol group, which confer distinct chemical and biological properties
Properties
CAS No. |
85598-38-5 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
(3,6-dichloro-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C14H11Cl2NO/c15-8-1-3-10-12(7-18)11-4-2-9(16)6-14(11)17-13(10)5-8/h1-6,12,17-18H,7H2 |
InChI Key |
ATIZJRRCIGTVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2CO)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
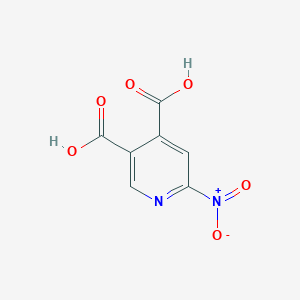
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
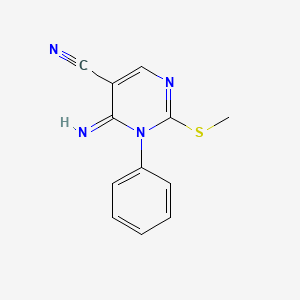
![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
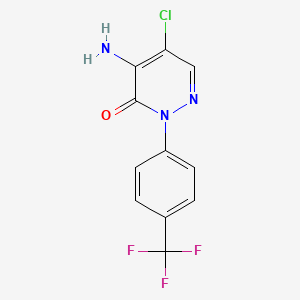
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
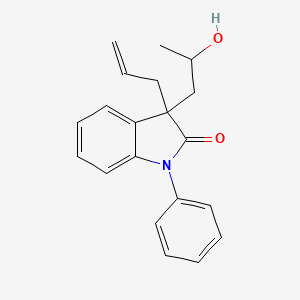
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)
![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
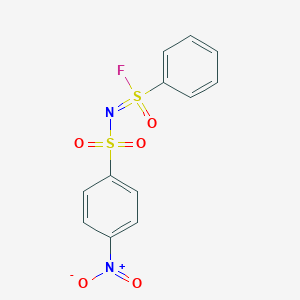
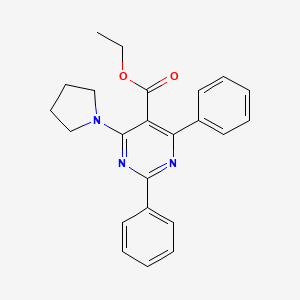
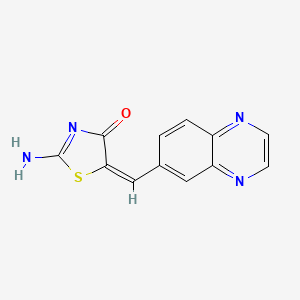
![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
